molecular formula C13H24N2O2 B15124381 tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B15124381
M. Wt: 240.34 g/mol
InChI Key: XRKOWYCELVXFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-amino-2-azaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group and subsequent functionalization to introduce the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new polymers and materials with unique mechanical and chemical properties

Mechanism of Action

The mechanism by which tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved can vary, but the compound’s spirocyclic structure often plays a key role in its binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate can be compared with other spirocyclic compounds such as:

  • tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

These compounds share similar structural features but differ in the position and nature of functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-5-10(14)7-13/h10H,4-9,14H2,1-3H3

InChI Key

XRKOWYCELVXFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.